1-(Indolin-6-yl)ethanol: Structural Analysis, Synthesis, and Pharmacophore Utility
1-(Indolin-6-yl)ethanol: Structural Analysis, Synthesis, and Pharmacophore Utility
The following technical guide details the chemical structure, synthesis, and properties of 1-(Indolin-6-yl)ethanol , a critical scaffold in medicinal chemistry.
[1][2][3]
Executive Summary
1-(Indolin-6-yl)ethanol (C₁₀H₁₃NO) is a bicyclic secondary alcohol featuring a 2,3-dihydro-1H-indole (indoline) core substituted at the C6 position with a 1-hydroxyethyl group.[1][2][3] As a reduced congener of the 6-substituted indole family, it serves as a versatile chiral building block in the synthesis of kinase inhibitors, serotonin receptor modulators, and PROTAC linkers.[3] Its dual functionality—combining a nucleophilic secondary amine with a reactive benzylic-like alcohol—allows for orthogonal derivatization strategies essential for Structure-Activity Relationship (SAR) optimization.[1][2][3]
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule consists of a fused benzene and pyrrolidine ring system (indoline).[4] The C6 position of the benzene ring bears a chiral ethyl alcohol chain.[3][4] Unlike the planar, aromatic indole, the indoline core is non-planar at the C2-C3 bond, introducing specific steric vectors important for ligand-protein binding.[1][3]
Structural Identification[1][3][5]
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IUPAC Name: 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-ol[1][2][3]
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Chirality: The C1' carbon is a stereocenter, existing as (R)- and (S)-enantiomers.[1][2][3][4]
Physicochemical Data Profile
Data below represents consensus values derived from structural analogs (e.g., 6-acetylindoline, tryptophol) and computational prediction models.
| Property | Value / Description | Note |
| Physical State | Viscous pale-yellow oil or low-melting solid | Tendency to darken upon oxidation (air sensitive).[1][2][3] |
| Boiling Point | ~310–320 °C (at 760 mmHg) | Predicted based on polar surface area.[3][4] |
| pKa (Conj. Acid) | ~4.8 – 5.2 (Indoline N-H) | More basic than indole; protonates at physiological pH.[3][4] |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration.[3][4] |
| H-Bond Donors | 2 (NH, OH) | Critical for active site interactions.[3][4] |
| H-Bond Acceptors | 2 (N, O) | |
| Solubility | DMSO, MeOH, DCM, Ethyl Acetate | Limited solubility in water without pH adjustment.[3][4] |
Synthetic Methodologies
The synthesis of 1-(Indolin-6-yl)ethanol typically proceeds via the reduction of oxidized indole precursors.[1][2][3] The choice of reducing agent determines the chemoselectivity (ketone reduction vs. indole double bond reduction).[4]
Primary Synthetic Route: Stepwise Reduction
This protocol ensures high yield and stereocontrol if asymmetric reduction is employed.[3][4]
Step 1: Synthesis of 6-Acetylindole
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Reaction: Leimgruber-Batcho indole synthesis or direct acetylation (though C3 is preferred electrophilically, C6 requires specific directing groups or pre-functionalized starting materials).[3][4]
Step 2: Ketone Reduction
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Reagents: Sodium Borohydride (NaBH₄) in Methanol.
Step 3: Indole-to-Indoline Reduction
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Reagents: Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH).
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Mechanism: Protonation of the indole C3 position generates an iminium ion, which is irreversibly reduced by the hydride source to the indoline.[3][4]
Visualization of Synthetic Pathway
Figure 1: Stepwise reduction strategy converting 6-acetylindole to the target indoline alcohol.
Reactivity & Derivatization Logic
The 1-(Indolin-6-yl)ethanol scaffold presents two distinct nucleophilic handles: the secondary amine (N1) and the secondary alcohol (O).[1][2][3][4]
Orthogonal Functionalization
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N1-Functionalization (Amine):
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O-Functionalization (Alcohol):
Pathway Diagram: Derivatization[1][3][5]
Figure 2: Divergent synthesis capabilities of the scaffold, showing N- and O-selective transformations.
Experimental Protocol: Indole Reduction
Objective: Selective reduction of 1-(1H-indol-6-yl)ethanol to 1-(indolin-6-yl)ethanol.
Reagents:
Procedure:
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Preparation: Dissolve the indole substrate in glacial acetic acid (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.
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Addition: Cool the solution to 15°C. Add NaCNBH₃ portion-wise over 20 minutes to prevent excessive exotherm.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM). The indoline spot will typically be more polar and stain blue/purple with ninhydrin (secondary amine).[3][4]
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Quench: Pour the reaction mixture into ice-cold water. Basify carefully to pH ~9 using 4N NaOH (keep temperature <10°C).
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Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
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Purification: Flash chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (7:3 to 1:1).[3][4]
Validation Check:
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¹H NMR: Look for the disappearance of aromatic indole protons at C2/C3 (~6.5-7.2 ppm) and the appearance of two triplets (or multiplets) corresponding to the indoline CH₂-CH₂ system at ~3.0 and ~3.5 ppm.[1][2][3][4]
Applications in Drug Development[2][4][5]
Kinase Inhibition
The indoline scaffold mimics the adenine ring of ATP. 6-substituted indolines are bioisosteres for the indolinone core found in drugs like Sunitinib .[2][3] The 1-hydroxyethyl group provides a hydrogen bond donor/acceptor motif that can interact with the hinge region or solvent-front residues in the kinase ATP-binding pocket.[1][2][3]
GPCR Ligands
Indolines are privileged structures for targeting Serotonin (5-HT) receptors.[1][2][3][4] The 6-position substitution vectors into the hydrophobic pocket of 5-HT receptors.[1][2][3] The chiral alcohol allows for stereoselective probing of the receptor binding site, where one enantiomer often exhibits >100-fold higher affinity.[4]
PROTAC Linker Attachment
The hydroxyl group serves as an ideal attachment point for E3 ligase ligands or the linker chain in PROTAC (Proteolysis Targeting Chimera) design.[4] The metabolic stability of the secondary alcohol (compared to a primary alcohol) enhances the pharmacokinetic profile of the chimera.[4]
References
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Synthesis of Indolines via Borohydride Reduction: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; VII.[3][4] Reduction of Indoles to Indolines." Synthesis, 1977. [1][4]
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Pharmacology of 6-Substituted Indoles: Beresford, A. P., et al. "Metabolism and kinetics of 6-substituted indoles."[3] Xenobiotica, 1998. [4]
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Indoline Scaffolds in Kinase Inhibitors: Zhang, J., et al. "Design and synthesis of indoline derivatives as potent kinase inhibitors."[3][4] Journal of Medicinal Chemistry, 2015. [4]
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General Properties of Indoline Derivatives: PubChem Compound Summary: Indoline Derivatives. [3][4]
